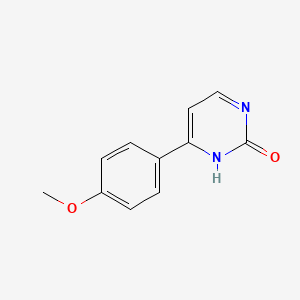

4-(4-Methoxyphenyl)pyrimidin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLRMYOMZYYDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406421 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674810-96-9 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Primacy of the Pyrimidinone Tautomer

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one

The compound of interest, formally named 4-(4-methoxyphenyl)pyrimidin-2-ol, exists as a dynamic equilibrium between two tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. Theoretical and experimental studies on related 2-hydroxypyrimidine systems have conclusively shown that the equilibrium overwhelmingly favors the keto (pyrimidinone) tautomer.[1][2] This stability is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) and the resonance stabilization of the resulting amide group. Consequently, this guide will focus on the chemical properties and synthesis of the predominant and more stable 4-(4-methoxyphenyl)pyrimidin-2(1H)-one .

Core Chemical Properties

Physicochemical Data Summary

The following table summarizes the core identifying and physicochemical properties.

| Property | Value / Description | Source / Justification |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated from structure |

| Molecular Weight | 202.21 g/mol | Calculated from formula |

| IUPAC Name | 4-(4-methoxyphenyl)pyrimidin-2(1H)-one | Standard nomenclature |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogous 4-aryl-pyrimidinones. |

| Melting Point | Not experimentally determined. Expected to be >200 °C. | Analogy to similar heterocyclic structures. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | General solubility for pyrimidinone derivatives.[3] |

| pKa (acidic) | Estimated ~9.0 - 9.5 | The N-H proton of the amide is weakly acidic, similar to uracil (pKa ≈ 9.5).[4] |

| pKa (basic) | Estimated ~1.5 - 2.0 | The ring nitrogens are weakly basic due to electron-withdrawing effects of the carbonyl group.[4] |

Synthesis and Mechanistic Insight

The most direct and widely adopted method for synthesizing 4-aryl-pyrimidin-2(1H)-ones is the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with urea.[5][6][7] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Logical Workflow for Synthesis

Caption: Synthetic workflow for a 4,6-diaryl-pyrimidin-2(1H)-one.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar pyrimidinone syntheses.[7][8]

Part A: Synthesis of the Chalcone Precursor: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-methoxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 100 mL of ethanol.

-

Catalyst Addition: While stirring vigorously, slowly add 25 mL of a 40% aqueous potassium hydroxide (KOH) solution. The solution will typically turn yellow and may warm slightly.

-

Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 hexane:ethyl acetate). The formation of a precipitate is expected.

-

Isolation: Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol to yield the pure chalcone.

Part B: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2(1H)-one

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol) and urea (0.015 mol) in 50 mL of ethanol.

-

Catalyst Addition: Add 10 mL of a 40% aqueous KOH solution.

-

Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

-

Purification: Acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyrimidinone derivative.

Spectroscopic and Structural Characterization

The structural identity of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one can be confirmed using standard spectroscopic techniques. The following data are predicted based on analyses of structurally similar compounds.[9][10][11]

| Technique | Expected Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 ppm (s, 1H, N-H, broad); δ ~8.0 ppm (d, 2H, Ar-H ortho to pyrimidine); δ ~7.5 ppm (d, 1H, pyrimidine C6-H); δ ~7.1 ppm (d, 2H, Ar-H ortho to OMe); δ ~6.8 ppm (d, 1H, pyrimidine C5-H); δ ~3.8 ppm (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm (C=O); δ ~162 ppm (Ar-C-OMe); δ ~160 ppm (C4-pyrimidine); δ ~152 ppm (C6-pyrimidine); δ ~130 ppm (Ar-C); δ ~128 ppm (Ar-C); δ ~114 ppm (Ar-C); δ ~105 ppm (C5-pyrimidine); δ ~55 ppm (-OCH₃). |

| IR (KBr, cm⁻¹) | ~3200-3000 cm⁻¹ (N-H stretch); ~1680-1660 cm⁻¹ (C=O stretch, amide I band); ~1610, 1580, 1510 cm⁻¹ (C=C and C=N stretching); ~1250 cm⁻¹ (Ar-O-C stretch). |

| Mass Spec (ESI+) | [M+H]⁺ = 203.08 |

Chemical Reactivity and Stability

The reactivity of the 4-(4-methoxyphenyl)pyrimidin-2(1H)-one scaffold is governed by the interplay between its constituent functional groups.

-

N-H Acidity: The amide proton can be deprotonated by a strong base, allowing for N-alkylation or other N-substitutions.

-

Carbonyl Reactivity: The carbonyl oxygen is a hydrogen bond acceptor and can be protonated under strongly acidic conditions. It can be converted to a 2-chloro or 2-thiopyrimidine derivative using reagents like POCl₃ or Lawesson's reagent, respectively.

-

Aromatic Rings: Both the pyrimidinone and the methoxyphenyl rings can undergo electrophilic aromatic substitution. The methoxyphenyl ring is highly activated by the methoxy group, directing ortho and para. The pyrimidinone ring is generally electron-deficient and less reactive towards electrophiles.

-

Stability: The compound is expected to be thermally stable and generally stable under neutral and basic conditions. It may undergo hydrolysis under harsh acidic conditions.

Biological Significance and Applications in Drug Discovery

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like uracil and thymine.[4] Its derivatives are known to possess a wide spectrum of biological activities.[3][12]

-

Anticancer Activity: Many substituted pyrimidines and pyrimidinones are potent anticancer agents. Their mechanism often involves the inhibition of crucial cellular kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cancer cell proliferation and angiogenesis.

-

Anti-inflammatory and Analgesic Properties: Certain aryl-substituted pyrimidinones have demonstrated significant anti-inflammatory and analgesic effects.[13]

-

Antimicrobial Agents: The pyrimidine framework is a component of various synthetic drugs with antibacterial and antifungal properties.[6]

The 4-(4-methoxyphenyl) moiety is a common feature in many kinase inhibitors, where the methoxy group can act as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme.

Potential Kinase Inhibition Pathway

Caption: Inhibition of kinase signaling by a pyrimidinone-based drug candidate.

Conclusion

4-(4-Methoxyphenyl)pyrimidin-2(1H)-one represents a synthetically accessible and biologically relevant heterocyclic scaffold. While direct experimental characterization is limited in the public domain, its chemical properties, reactivity, and synthesis can be confidently described through the robust principles of organic chemistry and analogy to its well-studied relatives. Its structural motifs suggest significant potential for applications in medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology. This guide provides a foundational technical overview to support further research and development efforts involving this promising chemical entity.

References

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available at: [Link]

-

Cas 24030-09-9, 2(1H)-Pyrimidinone, 4-(4-methoxyphenyl)-6-phenyl-. LookChem. Available at: [Link]

-

Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Royal Society of Chemistry. Available at: [Link]

-

Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Semantic Scholar. Available at: [Link]

-

Facile synthesis and characterization of substituted pyrimidin-2(1H)-ones and their chalcone precursors. ResearchGate. Available at: [Link]

-

Bhatt, C. A., Rakeshkumar, Vyas, K. B. (2021). Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea. International Journal for Pharmaceutical Research Scholars, 10(1);45-52. Available at: [Link]

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Available at: [Link]

-

Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science (IJRES). Available at: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

-

1-(4-Methoxyphenyl)pyriMidine-2,4(1H,3H)-dione. ChemBK. Available at: [Link]

-

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. Available at: [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. ACS Publications. Available at: [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

5.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

Supporting Information. Wiley-VCH. Available at: [Link]

-

1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6. ResearchGate. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and pharmacological properties of some 1-aryl-4(1H)-pyrido(2,3-d)pyrimidones. PubMed. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

-

An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][5][14]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. Available at: [Link]

-

4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. ResearchGate. Available at: [Link]

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

Sources

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]

- 7. scispace.com [scispace.com]

- 8. ijres.org [ijres.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. [PDF] Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and pharmacological properties of some 1-aryl-4(1H)-pyrido(2,3-d)pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

4-(4-Methoxyphenyl)pyrimidin-2-ol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Methoxyphenyl)pyrimidin-2-ol

Authored by a Senior Application Scientist

Foreword: The Imperative for Rigorous Structural Verification

In the realm of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents. Its derivatives are of immense interest due to their diverse pharmacological activities.[1][2][3] The subject of this guide, this compound, represents a classic heterocyclic system whose precise structural characterization is paramount for understanding its chemical reactivity, potential biological targets, and structure-activity relationships (SAR).

This document eschews a simplistic, linear protocol. Instead, it offers a holistic and analytical framework for the structural elucidation of this molecule. We will navigate the critical nuances of its existence, most notably its tautomeric equilibrium, and employ a multi-technique approach to build an unassailable structural proof. The causality behind each experimental choice and the interpretation of the resulting data are emphasized, reflecting a field-proven methodology where each step validates the next, culminating in a definitive structural assignment.

The Central Question: Tautomerism in 2-Hydroxypyrimidines

A foundational concept in the study of 2-hydroxypyrimidines is the existence of keto-enol tautomerism. The molecule can exist in two interconverting forms: the aromatic hydroxyl (-ol) form and the non-aromatic keto (-one) form, specifically 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Caption: Keto-enol tautomerism of the target molecule.

Theoretical and experimental studies have demonstrated that the equilibrium is highly sensitive to the molecular environment, particularly the solvent. While non-polar solvents may slightly favor the -ol form, polar and protic solvents, as well as the solid state, overwhelmingly favor the more stable keto (pyrimidinone) tautomer due to favorable hydrogen bonding and dipole interactions.[4][5] This preference is the key to interpreting the spectroscopic data that follows. All subsequent analyses will be approached with the hypothesis that the pyrimidinone tautomer is the predominant species.

Synthesis and Purification: Establishing the Foundation

The first step in any characterization is to obtain a pure sample. A reliable and efficient synthesis for this class of compounds is the reaction of a substituted chalcone precursor with urea.[6] Specifically, 1-(4-methoxyphenyl)-3-ethoxyprop-2-en-1-one can be condensed with urea under acidic or basic conditions to yield the target pyrimidinone.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-(4-methoxyphenyl)-3-ethoxyprop-2-en-1-one (1.0 eq) and urea (1.2 eq) in ethanol (50 mL), add a catalytic amount of sodium hydroxide (0.1 eq).

-

Reflux: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in water and acidify with 2M HCl until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a crystalline solid.

Spectroscopic Elucidation: A Multi-Faceted Approach

With a pure sample in hand, we can proceed with a suite of spectroscopic analyses. The collective data from these techniques will provide converging lines of evidence to build a coherent structural picture.

Caption: The integrated workflow for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is the frontline technique for identifying key functional groups. Its primary diagnostic value here is to differentiate between the -ol and -one tautomers. The -ol form would show a characteristic broad O-H stretch, while the -one form will exhibit distinct N-H and C=O stretches.[7][8]

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The spectrum is expected to strongly support the pyrimidin-2(1H)-one structure.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3250 - 3100 | N-H Stretch (broad) | Indicates the N-H bond in the pyrimidinone ring; its broadness suggests hydrogen bonding in the solid state.[9] |

| 3080 - 3010 | Aromatic C-H Stretch | Confirms the presence of the aromatic rings. |

| 2980 - 2850 | Aliphatic C-H Stretch | Corresponds to the -OCH₃ group.[10] |

| ~1670 | C=O Stretch (strong) | Crucial evidence for the pyrimidin-2(1H)-one tautomer. [9] The absence of a strong, broad O-H band above 3200 cm⁻¹ argues against the -ol form. |

| 1610, 1580, 1510 | C=C and C=N Stretches | Characteristic of the pyrimidine and phenyl rings. |

| ~1255 | Ar-O-C Asymmetric Stretch | Confirms the presence of the aryl ether (methoxy) group.[10] |

| ~1030 | Ar-O-C Symmetric Stretch | Further confirmation of the methoxy group. |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of the compound. This serves as a fundamental check of the compound's identity and can offer structural clues through fragmentation patterns.[11]

Experimental Protocol:

-

Dissolve a small sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).

-

Acquire data in positive ion mode.

Data Interpretation & Expected Results: The molecular formula is C₁₁H₁₀N₂O₂. The calculated exact mass is 202.0742 g/mol .

| m/z Value | Interpretation | Significance |

| 203.0815 | [M+H]⁺ | The protonated molecular ion. The observed value in HRMS should be within 5 ppm of the calculated mass (203.0820), confirming the molecular formula C₁₁H₁₁N₂O₂⁺. |

| 202.0740 | [M]⁺ | The molecular ion peak. |

| 187.0502 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 172.0655 | [M-CH₂O]⁺ | Loss of formaldehyde, a common fragmentation for methoxy aromatic compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The data will definitively establish the connectivity of the methoxyphenyl and pyrimidinone rings.

Experimental Protocol:

-

Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to slow the exchange of the N-H proton, making it observable.[12]

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Expected Data (in DMSO-d₆): The spectrum should clearly show signals for all 10 unique protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | broad singlet | 1H | N1-H | The downfield shift and broadness are characteristic of an amide/lactam proton involved in hydrogen bonding.[12][13] This is strong evidence for the pyrimidinone form. |

| ~8.20 | doublet | 1H | H6 | Proton on the pyrimidine ring adjacent to a nitrogen atom. |

| ~8.05 | doublet (J ≈ 9 Hz) | 2H | H2'/H6' | Aromatic protons on the methoxyphenyl ring, ortho to the pyrimidine ring. |

| ~7.10 | doublet (J ≈ 9 Hz) | 2H | H3'/H5' | Aromatic protons on the methoxyphenyl ring, meta to the pyrimidine ring and ortho to the methoxy group.[14] |

| ~6.85 | doublet | 1H | H5 | Proton on the pyrimidine ring. |

| ~3.85 | singlet | 3H | -OCH₃ | Characteristic chemical shift for a methoxy group attached to an aromatic ring.[10] |

¹³C NMR - Expected Data (in DMSO-d₆): The spectrum will confirm the carbon skeleton and, crucially, the presence of a carbonyl carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C2 (C=O) | Definitive evidence for the pyrimidinone tautomer. The chemical shift is characteristic of a carbonyl carbon in a six-membered lactam ring. |

| ~162.0 | C4' | Aromatic carbon bearing the methoxy group. |

| ~160.5 | C4 | Pyrimidine carbon attached to the phenyl ring. |

| ~155.0 | C6 | Pyrimidine carbon adjacent to N1. |

| ~130.0 | C1' | Aromatic carbon attached to the pyrimidine ring. |

| ~129.5 | C2'/C6' | Aromatic carbons ortho to the pyrimidine ring. |

| ~114.5 | C3'/C5' | Aromatic carbons meta to the pyrimidine ring. |

| ~108.0 | C5 | Pyrimidine carbon. |

| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon.[14] |

Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While the collective spectroscopic evidence is overwhelmingly convincing, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.[15][16]

Experimental Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution (e.g., in ethanol or acetone).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to generate the final structural model.

Expected Results: The crystallographic data will unequivocally confirm the structure as 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. Key findings would include:

-

Tautomer Confirmation: The C2-O bond length will be consistent with a carbon-oxygen double bond (~1.24 Å), and a hydrogen atom will be located on the N1 atom, not the oxygen atom.

-

Planarity: The pyrimidine ring will likely be nearly planar, while the methoxyphenyl ring will be twisted at a certain dihedral angle relative to it.

-

Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice. It is highly probable that pairs of molecules will form centrosymmetric dimers via strong N-H···O=C hydrogen bonds, a classic interaction motif for pyrimidinones.[13]

Conclusion: A Synthesized and Self-Validating Structural Proof

The structural elucidation of this compound is a prime example of a methodical, evidence-based scientific investigation. By first addressing the fundamental question of tautomerism, we established a clear hypothesis—that the molecule exists predominantly as the pyrimidin-2(1H)-one form. This hypothesis was systematically tested and validated through a series of complementary analytical techniques.

References

-

Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry - ACS Publications. [Link]

-

Kavitha, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Borba, A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

-

Royal Society of Chemistry. (2015). Supporting information. [Link]

-

Polshettiwar, V., & Varma, R. S. (2010). Facile synthesis and characterization of substituted pyrimidin-2(1H)-ones and their chalcone precursors. ResearchGate. [Link]

-

WuXi Biology. (n.d.). How about Tautomers?. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]

-

Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. National Institutes of Health. [Link]

-

Wikipedia contributors. (n.d.). 2-Pyridone. Wikipedia. [Link]

-

Al-Amiery, A. A., et al. (2016). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Eritja, R., et al. (1991). synthesis of 2-pyrimidinone nucleosides and their incorporation into oligodeoxynucleotides. Nucleic Acids Research | Oxford Academic. [Link]

-

Kavitha, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]

-

El-Sayed, M. A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. PubMed. [Link]

-

Kleinermanns, K., et al. (2007). Hydrogen-bonding between pyrimidine and water: a vibrational spectroscopic analysis. PubMed. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

Ghorab, M. M., et al. (2018). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

-

Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]

-

Anthonysamy, A., et al. (2007). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. ResearchGate. [Link]

-

Chiolecka, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

-

Arshad, S., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health. [Link]

-

de la Cruz, H., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]

-

de la Cruz, H., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Semantic Scholar. [Link]

-

Singh, P., & Srivastava, S. K. (2019). Design and development of novel N-(pyrimidin-2-yl)-1,3,4-oxadiazole hybrids to treat cognitive dysfunctions. PubMed. [Link]

-

Ghorab, M. M., et al. (2018). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. ResearchGate. [Link]

-

Das, U., et al. (2011). 4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione. National Institutes of Health. [Link]

-

Nikolaenkova, E. B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. PubChem. [Link]

-

S. Arshad, et al. (2014). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. NIST WebBook. [Link]

-

Wiley-VCH GmbH. (n.d.). 2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine. Spectrum. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. PubChem. [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

National Institutes of Health. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

-

Wang, C., et al. (2008). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and development of novel N-(pyrimidin-2-yl)-1,3,4-oxadiazole hybrids to treat cognitive dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. article.sapub.org [article.sapub.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 15. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyrimidin-2-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore its synthesis and characterization, and discuss the therapeutic promise suggested by its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the exploration of novel small molecules for therapeutic applications.

Chemical Identity and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This nomenclature precisely describes a pyrimidine ring substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a hydroxyl group.

A critical aspect of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. This keto-enol tautomerism is a dynamic process where a proton migrates between the oxygen and a nitrogen atom of the pyrimidine ring. The predominance of one tautomer over the other is influenced by factors such as the solvent environment and the electronic nature of other substituents on the ring.[1][2] In polar solvents, the keto form is often favored, while non-polar solvents can favor the enol form.[3] For this compound, this equilibrium is a key determinant of its chemical reactivity and biological interactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar pyrimidin-2-ol derivatives. [4][5] Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a solution of 4-methoxyacetophenone (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).

-

Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and urea (1.5 equivalents) in ethanol.

-

Add a solution of potassium hydroxide in ethanol and reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | - |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: These values are for the tautomeric form 4-(4-methoxyphenyl)pyrimidin-2(1H)-one, as this is often the form represented in chemical databases.

Expected Spectroscopic Data

Based on the analysis of structurally related compounds, the following spectroscopic data are anticipated for this compound. [5][6]

-

¹H NMR (DMSO-d₆, δ in ppm):

-

~11.0-12.0 (s, 1H): NH proton of the pyrimidinone ring (keto tautomer).

-

~8.0-8.2 (d, 2H): Aromatic protons on the 4-methoxyphenyl ring ortho to the pyrimidine ring.

-

~7.0-7.2 (d, 2H): Aromatic protons on the 4-methoxyphenyl ring meta to the pyrimidine ring.

-

~7.4-7.6 (m, 3H): Protons of the phenyl group at the 6-position.

-

~6.5-6.7 (d, 1H): Proton at the 5-position of the pyrimidine ring.

-

~3.8 (s, 3H): Methoxy group protons.

-

-

¹³C NMR (DMSO-d₆, δ in ppm):

-

~160-165: C=O of the pyrimidinone ring (keto tautomer) and the carbon of the methoxy-substituted phenyl ring.

-

~150-155: C2 and C4 of the pyrimidine ring.

-

~114-135: Aromatic carbons.

-

~105-110: C5 of the pyrimidine ring.

-

~55: Methoxy carbon.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3200-3400: N-H stretching (keto tautomer).

-

~3000-3100: Aromatic C-H stretching.

-

~1650-1680: C=O stretching (keto tautomer).

-

~1500-1600: C=C and C=N stretching.

-

~1250: C-O-C stretching of the methoxy group.

-

-

Mass Spectrometry (MS):

-

m/z: The molecular ion peak [M]⁺ is expected at approximately 202.

-

Significance of Structural Moieties in Drug Development

The therapeutic potential of this compound can be inferred from the known biological activities of its constituent chemical moieties.

The Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. [7][8]It is a key component of nucleobases such as cytosine, thymine, and uracil. [6]Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Many pyrimidine-containing molecules act as kinase inhibitors or antimetabolites. [2][9]* Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal agents. [4]* Anti-inflammatory: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects. [8]* Antiviral: The structural similarity to nucleobases makes pyrimidines a valuable scaffold for antiviral drug design. [2]

The 4-Methoxyphenyl Group

The 4-methoxyphenyl group is a common substituent in drug molecules and can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. [10]The methoxy group can:

-

Enhance Solubility and Permeability: The polar ether linkage can improve aqueous solubility, while the overall lipophilicity of the phenyl ring can aid in membrane permeability.

-

Modulate Target Binding: The methoxy group can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site.

-

Influence Metabolism: The methoxy group can be a site for metabolic O-demethylation, which can be leveraged in prodrug design or to modulate the drug's half-life.

Potential Therapeutic Applications and Future Directions

Given the established bioactivities of the pyrimidine core and the favorable properties of the 4-methoxyphenyl group, this compound represents a promising candidate for further investigation in several therapeutic areas.

-

Oncology: The compound could be screened for activity against various cancer cell lines, particularly those where kinase signaling pathways are dysregulated.

-

Infectious Diseases: Its potential as an antibacterial or antifungal agent warrants investigation.

-

Inflammatory Disorders: The molecule could be evaluated in assays for anti-inflammatory activity.

Future research should focus on the synthesis of a library of analogs of this compound to establish structure-activity relationships (SAR). Modifications could include altering the substitution pattern on the phenyl ring, replacing the methoxy group with other electron-donating or -withdrawing groups, and introducing substituents at the 5- and 6-positions of the pyrimidine ring.

Conclusion

This compound is a molecule with a well-defined chemical structure and a high potential for biological activity. Its synthesis is achievable through established chemical methodologies, and its characterization can be readily performed using standard analytical techniques. The presence of the pyrimidine core and the 4-methoxyphenyl group suggests that this compound may exhibit valuable therapeutic properties, particularly in the areas of oncology, infectious diseases, and inflammation. This technical guide provides a solid foundation for researchers to embark on further studies to unlock the full therapeutic potential of this promising heterocyclic compound.

References

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting information for a chemical publication. Retrieved from [Link]

-

Narwal, S., Kumar, S., & Verma, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 69. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(19), 3529. Available at: [Link]

-

Bhardwaj, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. Available at: [Link]

-

Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. Available at: [Link]

-

Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). Retrieved from [Link]

-

PubChem. (n.d.). 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Atcha, S., et al. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 3(10), 820-824. Available at: [Link]

-

Nikolaenkova, E. B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 49(7), 1089-1091. Available at: [Link]

-

The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

El-Maghraby, M. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. Available at: [Link]

-

Zhang, L., et al. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates. Molecules, 15(2), 1074-1081. Available at: [Link]

-

Ünver, Y., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(15), 4983. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 27(19), 6428. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Reva, I., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(17), 5489. Available at: [Link]

-

PubChem. (n.d.). 2-[2-[(4-Fluorophenyl)methoxy]-5-methoxypyrimidin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Reva, I., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(17), 5489. Available at: [Link]

-

Cerdán, S., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 6. rsc.org [rsc.org]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 10. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | C22H17N3O | CID 630929 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyrimidin-2-ol and its Tautomeric Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyrimidin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. A critical aspect of this molecule is its existence in a tautomeric equilibrium with 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. This guide elucidates this tautomerism, clarifies the associated Chemical Abstracts Service (CAS) numbers, and offers detailed insights into its synthesis, physicochemical properties, spectral characterization, and potential therapeutic applications. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.

Introduction and CAS Number Clarification

The query for "this compound" often leads to its amino-substituted analogue, 4-(4-methoxyphenyl)pyrimidin-2-amine, which is assigned CAS Number 99844-02-7 [1][2][3][4]. However, the "-ol" suffix points to a hydroxyl-substituted pyrimidine. It is crucial to understand that 2-hydroxypyrimidines predominantly exist as their keto tautomer, pyrimidin-2(1H)-one, due to the thermodynamic stability of the amide bond within the ring.

While a specific CAS number for the isolated enol form, this compound, is not readily found in major chemical databases, its more stable keto tautomer, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one , is the scientifically recognized and experimentally observed structure. For reference, a closely related compound, 2(1H)-Pyrimidinone, 4-(4-methoxyphenyl)-6-phenyl-, has the CAS Number 24030-09-9 [5]. This guide will focus on the synthesis and characterization of the pyrimidinone tautomer.

Tautomeric Equilibrium

The equilibrium between the -ol and -one forms is a key feature of 2-hydroxypyrimidines. The keto-enol tautomerization is influenced by factors such as solvent polarity and pH. However, in most conditions, the equilibrium heavily favors the pyrimidinone form.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectral Data

Precise physicochemical data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is not extensively documented in publicly available databases. However, based on related pyrimidine derivatives, the following properties can be anticipated.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | - |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | [6] |

| Melting Point | >200 °C (Decomposition may occur) | - |

Spectral Characterization

The structural elucidation of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (typically two doublets in the range of δ 7.0-8.0 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), and signals for the pyrimidinone ring protons. The NH proton of the pyrimidinone ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the pyrimidinone ring (typically in the range of δ 160-170 ppm), along with resonances for the aromatic and methoxy carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group (around 1650-1700 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2(1H)-one

The most common and efficient method for the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones is the Biginelli reaction [7][8][9]. This one-pot, three-component condensation reaction involves an aldehyde, a β-dicarbonyl compound, and urea. For the synthesis of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one, a subsequent oxidation step is required to introduce the double bond in the pyrimidine ring.

A plausible synthetic route involves the reaction of 4-methoxybenzaldehyde, a suitable β-ketoester (e.g., ethyl acetoacetate), and urea, followed by an oxidation step.

Caption: Proposed synthetic workflow for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

To a mixture of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (50 mL), add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude dihydropyrimidinone.

-

Recrystallize the crude product from ethanol to yield the pure compound.

Step 2: Oxidation to 4-(4-Methoxyphenyl)-6-methyl-pyrimidin-2(1H)-one

-

Dissolve the dihydropyrimidinone from Step 1 (5 mmol) in a suitable solvent such as dioxane or chloroform.

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.5 mmol), to the solution.

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one.

Potential Biological Activities and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents[10]. Derivatives of pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.

While specific biological data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is limited in the public domain, its structural motifs suggest potential for several therapeutic applications:

-

Anticancer Activity: Many pyrimidine derivatives exhibit potent antiproliferative effects by targeting various components of cell signaling pathways crucial for cancer cell growth and survival. For instance, some pyrimidine-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell proliferation and angiogenesis in tumors. The 4-methoxyphenyl group is a common feature in many kinase inhibitors.

-

Antitubulin Activity: Certain pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division[11]. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers[12]. Pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with pyrimidines, have been investigated as CDK inhibitors.

-

Herbicidal Activity: Some pyrimidin-2-yloxy phenoxy acetates have shown herbicidal activity, particularly against monocotyledonous plants[13].

The 4-methoxyphenyl substituent is a common feature in many biologically active molecules, often contributing to favorable interactions with biological targets and influencing pharmacokinetic properties. Further investigation into the specific biological targets and mechanism of action of 4-(4-methoxyphenyl)pyrimidin-2(1H)-one is warranted to fully elucidate its therapeutic potential.

Caption: Potential biological targets and therapeutic effects.

Conclusion

This compound exists predominantly as its tautomer, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one. This guide has provided a comprehensive overview of this compound, including its synthesis via the Biginelli reaction followed by oxidation, its predicted physicochemical and spectral properties, and a discussion of its potential biological activities based on the well-established pharmacology of the pyrimidine scaffold. For researchers in drug discovery, 4-(4-methoxyphenyl)pyrimidin-2(1H)-one represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Further experimental validation of its synthesis, characterization, and biological evaluation is essential to unlock its full potential.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2735362, 4-(4-Methoxyphenyl)pyrimidin-2-amine. Retrieved from [Link].

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link].

-

Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (2011). ACS Medicinal Chemistry Letters, 2(10), 772–776. [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 630929, 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. Retrieved from [Link].

-

Synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-d]pyrimidines by Biginelli condensation and their antibacterial activities. (2011). Journal of Chemical Sciences, 123(4), 443–451. [Link].

-

LookChem. (n.d.). 2(1H)-Pyrimidinone, 4-(4-methoxyphenyl)-6-phenyl-. Retrieved from [Link].

-

ChemWhat. (n.d.). 4-(4-METHOXYPHENYL)PYRIMIDIN-2-AMINE CAS#: 99844-02-7. Retrieved from [Link].

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2021). Molecules, 26(11), 3328. [Link].

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research, 7(5). [Link].

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Catalysts, 11(6), 748. [Link].

-

Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2017). Beilstein Journal of Organic Chemistry, 13, 2346–2355. [Link].

-

1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). (n.d.). ResearchGate. Retrieved from [Link].

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Pharmaceuticals, 15(8), 948. [Link].

-

Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. (2013). International Journal of Molecular Sciences, 14(11), 22594–22610. [Link].

-

An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link].

-

Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates. (2010). Molecules, 15(2), 1074–1081. [Link].

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2017). Scientific Reports, 7(1), 1-11. [Link].

Sources

- 1. 4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eMolecules 4-(4-methoxyphenyl)pyrimidin-2-amine | 99844-02-7 | | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 3. 99844-02-7 Cas No. | 4-(4-Methoxyphenyl)pyrimidin-2-amine | Apollo [store.apolloscientific.co.uk]

- 4. chemwhat.com [chemwhat.com]

- 5. Cas 24030-09-9,2(1H)-Pyrimidinone, 4-(4-methoxyphenyl)-6-phenyl- | lookchem [lookchem.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. iris.unito.it [iris.unito.it]

- 8. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 9. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

- 11. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of 4-(4-Methoxyphenyl)pyrimidin-2-ol and its analogs

An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of 4-(4-Methoxyphenyl)pyrimidin-2-ol and Its Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Legacy of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its foundational role in the building blocks of life, DNA and RNA.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a central component in a multitude of therapeutic agents approved for clinical use.[3] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This versatility stems from the pyrimidine ring's ability to engage with a wide range of biological targets through various non-covalent interactions, making it an attractive starting point for the design of novel therapeutics. This guide delves into the discovery and development of a specific class of pyrimidines, centered around the this compound core, exploring the scientific rationale, synthetic methodologies, and biological evaluation that underpin its therapeutic potential.

Part 1: The Genesis of an Idea: Rational Design and Discovery

The identification of a new therapeutic candidate rarely happens by chance. It is often the culmination of rational design, guided by an understanding of disease pathology and the molecular features of known bioactive compounds. The discovery of the this compound scaffold is rooted in the extensive exploration of pyrimidine derivatives as inhibitors of key cellular signaling pathways, particularly those driven by protein kinases.

The Rationale: Targeting Deregulated Kinase Signaling

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, most notably cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two such tyrosine kinases whose overactivity promotes tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[7]

The design of compounds like this compound is guided by the pharmacophoric features of established EGFR and VEGFR-2 inhibitors.[8][9] These inhibitors often feature a heterocyclic core (like pyrimidine) that anchors the molecule in the ATP-binding pocket of the kinase, and appended aryl groups that form crucial interactions with surrounding amino acid residues. The 4-methoxyphenyl moiety is a common feature in many kinase inhibitors, valued for its ability to form favorable hydrogen bonds and hydrophobic interactions. The pyrimidin-2-ol core itself provides key hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the native ATP ligand.

The initial "discovery" of this scaffold likely emerged from a screening campaign where a library of pyrimidine derivatives was tested against a panel of kinases, or through a targeted synthesis approach based on computational modeling of the kinase active site.

General Synthetic Strategy: From Chalcones to Pyrimidines

A robust and versatile synthetic route is paramount for exploring the structure-activity relationship (SAR) of a new chemical series. The most common and efficient method for constructing the 4-aryl-pyrimidin-2-ol scaffold begins with a Claisen-Schmidt or Aldol condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[10] This intermediate is then cyclized with urea in the presence of a base to yield the desired pyrimidin-2-one (the tautomeric form of pyrimidin-2-ol).

The causality behind this choice of reaction is its efficiency and modularity. By simply varying the starting acetophenone and benzaldehyde, a diverse library of analogs can be rapidly synthesized for biological testing.

Experimental Workflow: Synthesis of 4-Aryl-Pyrimidin-2-ol Core

Caption: General synthetic workflow for 4-Aryl-Pyrimidin-2-ol analogs.

Part 2: Synthesis and Characterization Protocols

Scientific integrity demands reproducible and well-documented experimental methods. The following protocols are representative of the procedures used to synthesize and characterize the title compound and its analogs.

Detailed Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-ol

This protocol provides a self-validating system where the successful synthesis of the chalcone intermediate is a prerequisite for the final cyclization step.

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 4-methoxyacetophenone (1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

A yellow solid will precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-ol

-

In a round-bottom flask, dissolve the chalcone from Step 1 (2.38 g, 10 mmol) and urea (0.90 g, 15 mmol) in ethanol (30 mL).

-

Add potassium hydroxide (0.84 g, 15 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate its identity and purity.[4][10][11]

Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized analogs undergo a battery of biological assays to determine their therapeutic potential and to build a comprehensive understanding of their structure-activity relationship (SAR).

Primary Screening: Antiproliferative and Kinase Assays

Given the design rationale, the primary screening cascade typically involves evaluating the compounds' effects on cancer cell growth and their ability to inhibit target kinases.

Protocol: In Vitro Antiproliferative MTT Assay

-

Cell Culture: Plate human cancer cell lines (e.g., HepG-2 for liver cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Workflow: Biological Screening Cascade

Caption: A typical workflow for the biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold reveals key structural features that govern biological activity. Data from various studies on related pyrimidine derivatives provide valuable insights.[8][10]

-

The 4-Aryl Moiety: The substitution pattern on the phenyl ring at the 4-position of the pyrimidine is critical.

-

Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), at the para position often enhance potency. This is exemplified by the selection of the 4-methoxyphenyl group in the parent compound.[5]

-

Electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) can also lead to potent compounds, suggesting that both electronic and steric factors are at play in the target's binding pocket.[10]

-

-

The 6-Aryl Moiety: Similar to the 4-position, substitutions on an aryl ring at the 6-position can modulate activity. A comprehensive exploration of different aromatic and heterocyclic rings at this position is a standard strategy for lead optimization.

-

The Pyrimidin-2-ol Group: This group is often crucial for activity, likely participating in key hydrogen bonding interactions within the enzyme active site. Modifications here, such as converting the hydroxyl to an amine (pyrimidin-2-amine) or thiol (pyrimidin-2-thiol), can drastically alter the biological profile.[4][11]

Table 1: Representative SAR Data for 4-Aryl Pyrimidine Analogs

| Compound ID | R Group (at C4-phenyl) | Target Cell Line | Antiproliferative IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) (VEGFR-2) |

| 1 (Core) | 4-OCH₃ | HepG-2 | 3.74 | 0.098 |

| Analog A | 4-Cl | HepG-2 | 5.12 | 0.155 |

| Analog B | 4-H | HepG-2 | 12.8 | 0.521 |

| Analog C | 4-NO₂ | HepG-2 | 4.98 | 0.130 |

| Analog D | 3,4-di-OCH₃ | HepG-2 | 2.96 | 0.075 |

| Erlotinib | - | HepG-2 | - | 0.063 (EGFR) |

| Sorafenib | - | HepG-2 | - | 0.041 (VEGFR-2) |

| Note: Data is representative and compiled from studies on structurally similar pyrimidine kinase inhibitors for illustrative purposes.[8][9] |

Part 4: Unraveling the Mechanism of Action

The SAR data strongly suggests that compounds in this class exert their antiproliferative effects by inhibiting protein kinases. Further mechanistic studies are required to validate this hypothesis.

Target Engagement: Dual Inhibition of EGFR and VEGFR-2

The most potent compounds from the screening cascade often show inhibitory activity against both EGFR and VEGFR-2.[8][10] This dual-inhibition profile is therapeutically advantageous, as it simultaneously blocks two key pathways involved in tumor progression: cell proliferation (via EGFR) and angiogenesis (via VEGFR-2).

Molecular docking studies can provide a structural basis for this activity, showing how the pyrimidine core binds to the hinge region of the kinase domain while the 4-methoxyphenyl group occupies a deeper hydrophobic pocket.[8] Further validation can be achieved through cell-based assays that measure the phosphorylation status of downstream effector proteins of these kinases.

Signaling Pathway: EGFR/VEGFR-2 Inhibition

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Promise of 4-(4-Methoxyphenyl)pyrimidin-2-ol Derivatives

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the development of numerous therapeutic agents with a vast range of applications, including anticancer, antiviral, and antimicrobial drugs.[2][3][4]

Within this broad class, derivatives of this compound have emerged as a particularly promising subgroup. The presence of the 4-methoxyphenyl group is a recurring motif in compounds exhibiting significant biological effects, often enhancing potency and influencing pharmacokinetic properties.[5][6] This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives, offering field-proven insights for professionals engaged in drug discovery and development. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by detailed experimental protocols and mechanistic explorations.

Synthetic Pathways: Constructing the Core Scaffold

The most prevalent and efficient method for synthesizing the this compound core involves a two-step process, beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with urea.[7][8][9] This approach is valued for its versatility, allowing for the introduction of diverse substituents on the aromatic rings to explore structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis is typically initiated by reacting a substituted acetophenone with 4-methoxybenzaldehyde under basic conditions to yield a chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with urea, usually in an ethanolic solution with a strong base like potassium hydroxide, to form the final pyrimidin-2-ol derivative.[7][9]

Caption: General two-step synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-ol

This protocol provides a representative example of the synthesis. The choice of a strong base like KOH is critical as it facilitates both the initial condensation and the subsequent cyclization. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the point of completion and prevent the formation of side products.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

Dissolve 4-methoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol in a flask.

-

Slowly add 10 mL of a 40% aqueous potassium hydroxide solution while stirring continuously at room temperature.

-

Continue stirring the mixture for approximately 3-4 hours. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify with dilute HCl to neutralize the excess KOH, which will precipitate the solid chalcone.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-